N-Benzyl-4-(tert-butyl)aniline
Overview
Description
N-Benzyl-4-(tert-butyl)aniline is a type of protected amine used in various chemical reactions . It aids in the oxidation to the corresponding hydroxylamine and nitrone .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the transesterification of β-keto esters, a useful transformation in organic synthesis . Another method involves the reaction of 4-tert-butylaniline with formic acid to produce formic acid- (4-tert-butyl-anilide) .Molecular Structure Analysis
The molecular formula of this compound is C17H21N . It has a molecular weight of 239.36 . The structure can be viewed using various molecular visualization tools .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, 4-tert-butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . It is also used in the synthesis of 4-tert-butyl-4′,4″-dinitrotriphenylamine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 149.2328 . It is a clear orange-red to brownish liquid . It is insoluble in water .Scientific Research Applications
Synthesis of Benzylated Indolines
Huang et al. (2019) explored the benzylic C-H functionalization of methyl arenes across unactivated alkenes, resulting in benzylated indolines. Utilizing N-allyl anilines, their research achieved a previously unmet synthetic goal through a benzylation/cyclization cascade (Huang et al., 2019).
C–H Arylation of Quinones with Anilines
Lamblin et al. (2012) discovered that anilines could be used for the direct C–H arylation of benzoquinone. Their method, involving tert-butyl nitrite, allows for environmentally friendly procedures under metal-free and aqueous conditions (Lamblin et al., 2012).
Reductive tert-Butylation of Anils
Russell et al. (1996) demonstrated that tert-butyl radicals added to benzylideneanilines form anilino radicals. The process involves a protonation step and reduction of aniline radical cations, showcasing a novel approach in reductive alkylation (Russell et al., 1996).
Metal‐Free Meerwein Carboarylation of Alkenes
Tang et al. (2014) developed a metal-free carboarylation reaction of alkenes with anilines. Their method highlights a radical C–H cyclization pathway, producing 3-benzyl-3-alkyloxindoles, which are significant in pharmaceutical research (Tang et al., 2014).
Trifluoromethoxy Substituted Anilines
Leroux et al. (2003) investigated the metalation of trifluoromethoxy-substituted anilines, which demonstrated various N-protective groups affecting site selectivity. This research provided insights into the structural elaboration of anilines (Leroux et al., 2003).
Alkylation of Aniline with Methyl-tert-butyl Ether
Yadav and Doshi (2003) focused on the alkylation of aniline using methyl tert-butyl ether and tert-butanol, contributing to the synthesis of tert-butylanilines used in various industries. Their study examined solid acid catalysts and kinetic models (Yadav & Doshi, 2003).
Electrochemistry of Anilines
Speiser et al. (1983) outlined a general scheme for the electro-oxidation of anilines, providing valuable information on the oxidation of di-tert-butyl anilines and the characteristics of radical cations. This research is crucial for understanding the electrochemical properties of anilines (Speiser et al., 1983).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-4-tert-butylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCTVHMDOYLPKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.